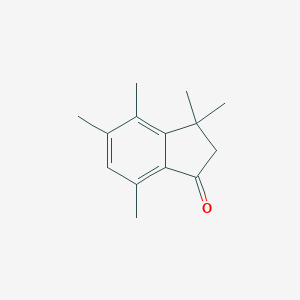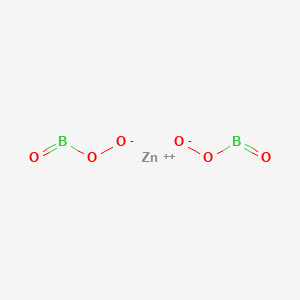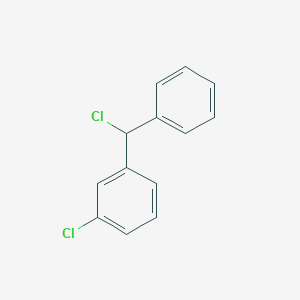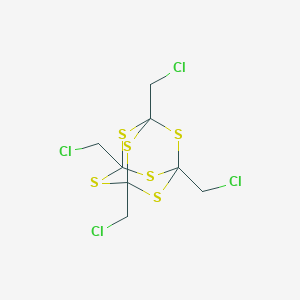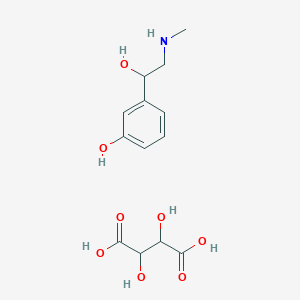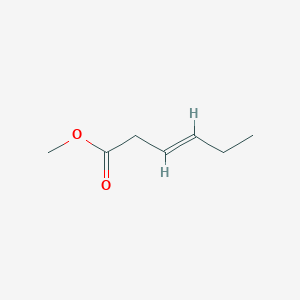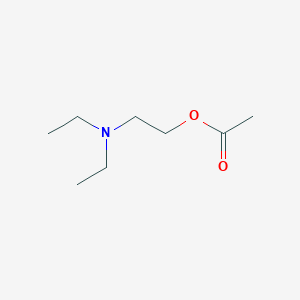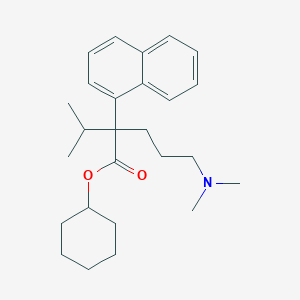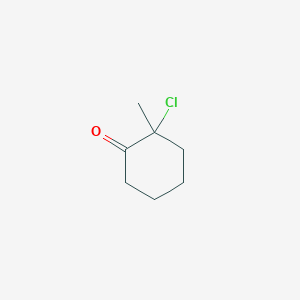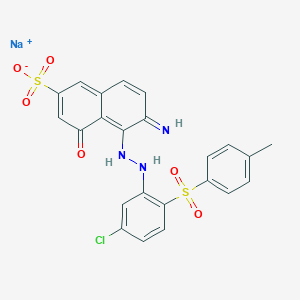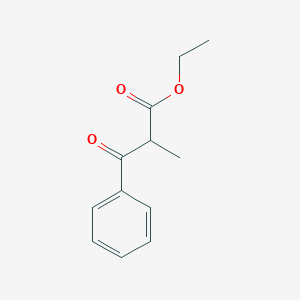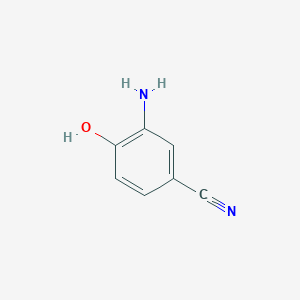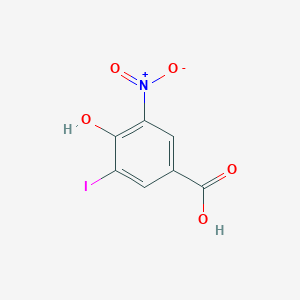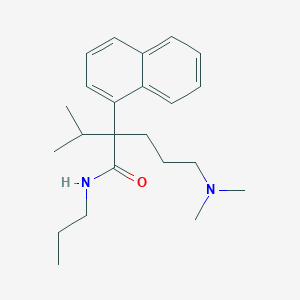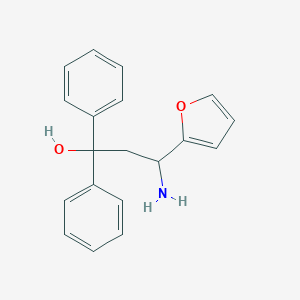
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol, commonly known as DFP, is a chiral compound with a molecular formula of C20H21NO2. DFP is a versatile compound with a wide range of applications in scientific research.
Applications De Recherche Scientifique
DFP has been extensively used in scientific research due to its chiral nature and its ability to selectively bind to certain receptors. DFP has been used as a chiral derivatizing agent for the determination of enantiomeric purity of various compounds. It has also been used as a ligand in the synthesis of chiral catalysts for asymmetric synthesis. Additionally, DFP has been used as a probe to study the mechanism of action of certain enzymes and receptors.
Mécanisme D'action
DFP acts as a chiral ligand and selectively binds to certain receptors, leading to a variety of biochemical and physiological effects. DFP has been shown to bind to the α1-adrenergic receptor, the β-adrenergic receptor, and the dopamine receptor. The binding of DFP to these receptors can lead to the activation or inhibition of various signaling pathways and physiological responses.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of DFP are dependent on the receptor it binds to. DFP has been shown to have a variety of effects, including the activation of the sympathetic nervous system, the inhibition of platelet aggregation, and the modulation of dopamine signaling. Additionally, DFP has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
DFP is a versatile compound that can be used in a variety of lab experiments. Its chiral nature allows for the determination of enantiomeric purity, and its ability to selectively bind to certain receptors allows for the study of specific biochemical and physiological pathways. However, DFP also has limitations, including its potential toxicity and the need for careful handling due to its chiral nature.
Orientations Futures
There are several potential future directions for research involving DFP. One area of interest is the development of new chiral catalysts for asymmetric synthesis. Additionally, the use of DFP as a probe to study the mechanism of action of certain enzymes and receptors could lead to a better understanding of these pathways. Finally, the development of new derivatives of DFP with improved selectivity and reduced toxicity could lead to new therapeutic applications.
Méthodes De Synthèse
DFP can be synthesized through a variety of methods, including the reduction of 1,1-diphenyl-3-(2-furyl)propanone with sodium borohydride, the reduction of 1,1-diphenyl-3-(2-furyl)propanone oxime with lithium aluminum hydride, and the reductive amination of 1,1-diphenyl-3-(2-furyl)propanone with ammonia and sodium borohydride.
Propriétés
Numéro CAS |
14717-63-6 |
|---|---|
Nom du produit |
1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol |
Formule moléculaire |
C19H19NO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
3-amino-3-(furan-2-yl)-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C19H19NO2/c20-17(18-12-7-13-22-18)14-19(21,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,21H,14,20H2 |
Clé InChI |
FVARIOYYFNHHHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CO2)N)(C3=CC=CC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C(CC(C2=CC=CO2)N)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



